Rubrene

Übersicht

Beschreibung

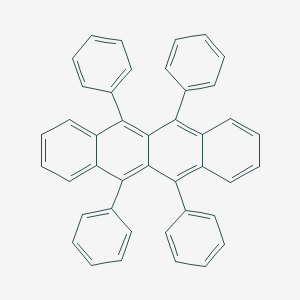

Rubrene (5,6,11,12-tetraphenyltetracene) is a p-type organic semiconductor renowned for its exceptional charge-carrier mobility, long exciton diffusion length, and versatile applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . Its molecular structure comprises a tetracene backbone with four phenyl substituents, enabling strong π-π orbital overlap in the orthorhombic polymorph, which exhibits a herringbone packing arrangement critical for efficient charge transport . This compound also demonstrates near-unity singlet exciton fission efficiency and low spin-orbit coupling, making it suitable for spintronics and high-efficiency photovoltaics .

Vorbereitungsmethoden

Conventional Synthesis of Rubrene

Starting Materials and Reaction Conditions

The foundational synthesis of this compound involves multi-step reactions starting from tetracene derivatives. A patented method outlines the preparation of 2-substituted this compound compounds using 2-formyl-6,11-diphenyl-5,12-tetraphenoquinone as the primary precursor . The process begins under inert gas protection (nitrogen or argon), where the quinone derivative reacts with ethylene glycol in the presence of acidic catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, or nanostructured Fe₂O₃/SO₄²⁻ at 120–160°C . This step forms a dioxolane-protected intermediate, which is subsequently treated with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under reflux conditions. The final reduction step employs iron powder and glacial acetic acid in the dark to yield 2-formylthis compound, a key intermediate for further derivatization .

Catalytic Systems and Byproduct Management

Catalyst selection critically influences reaction efficiency. Nano-sized ZrO₂/SO₄²⁻ demonstrates enhanced activity in facilitating the dioxolane formation step, reducing side reactions compared to traditional acids . Byproducts, such as unreacted phenylmagnesium bromide, are removed via centrifugation and vacuum drying, ensuring high purity (>98%) of the final product . The requirement for dark conditions during the reduction phase prevents photodegradation of the sensitive tetracene backbone, a common challenge in this compound synthesis .

Synthesis of 2-Substituted this compound Derivatives

2-Formylthis compound as a Versatile Intermediate

2-Formylthis compound serves as a gateway to diverse derivatives. Its synthesis, as described above, enables subsequent modifications via oxidation, reduction, and condensation. For instance, treatment with sodium borohydride (NaBH₄) in a 1:3–5 molar ratio under shaded conditions reduces the formyl group to a hydroxymethyl moiety, yielding 2-hydroxymethylthis compound . This reaction proceeds via nucleophilic attack on the carbonyl carbon, with the reaction progress monitored by FT-IR to confirm the disappearance of the C=O stretch at 1,710 cm⁻¹ .

Condensation Reactions for Extended Functionality

Condensation of 2-formylthis compound with aniline derivatives introduces imine-linked substituents. A representative procedure involves reacting 2-formylthis compound with substituted anilines (e.g., 4-fluoroaniline) in anhydrous THF with catalytic p-toluenesulfonic acid . The reaction, conducted under nitrogen, produces Schiff base derivatives with yields exceeding 75% after recrystallization from ethanol . Similarly, 1,2-diketones undergo Stetter-like reactions with 2-formylthis compound in the presence of ammonium acetate and glacial acetic acid, forming cyclopentenone-fused this compound analogs .

Advanced Functionalization via Late-Stage π-Extension

Dearomative Annulative π-Extension (DAPEX)

Recent breakthroughs in this compound functionalization employ dearomative annulative π-extension (DAPEX) to elongate the tetracene core. In a landmark study, this compound undergoes a Diels-Alder reaction with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) to form 1:1 and 1:2 cycloadducts . Iron-catalyzed annulative diarylation of these adducts introduces aryl groups at the terminal benzene rings, followed by radical-mediated oxidation and thermal cycloreversion to yield one- or two-side π-extended rubrenes .

Structural and Electronic Impacts of π-Extension

X-ray crystallography reveals that two-side π-extended this compound adopts a brick-wall packing structure with extensive face-to-face π-π interactions, enhancing charge transport properties . Absorption spectra of these derivatives exhibit red shifts of ~50 nm compared to pristine this compound, confirming extended conjugation . Field-effect transistor (FET) devices incorporating two-side π-extended this compound demonstrate hole mobilities of 1.49 × 10⁻³ cm² V⁻¹ s⁻¹, underscoring the efficacy of DAPEX in tailoring electronic performance .

Purification and Characterization Protocols

Solvent Removal and Crystallization

Purification of this compound derivatives often involves sequential solvent extraction. For example, residual m-xylene and toluene in C₆₀-rubrene composites are removed via vacuum drying at 60°C, as confirmed by thermogravimetric analysis (TGA) showing <5% solvent retention . Recrystallization from tert-butanol (TBA) yields single crystals suitable for X-ray diffraction, with lattice parameters matching orthorhombic this compound (a = 1.410 nm) .

Spectroscopic and Microscopic Validation

High-resolution transmission electron microscopy (HRTEM) of this compound-directed C₆₀ nanorod arrays reveals lattice spacings of 0.39 nm, consistent with the (400) plane of this compound . UV-Vis spectroscopy further corroborates charge-transfer interactions between this compound and C₆₀, evidenced by absorption bands at 450 nm .

Analyse Chemischer Reaktionen

Oxidation of Rubrene

This compound readily undergoes oxidation, particularly photo-oxidation, which changes its chemical and physical properties .

- Photo-oxidation: this compound reacts with molecular oxygen under light exposure, which leads to oxidation . Without light, this compound shows minimal interaction with oxygen, even after extended storage in air . The photo-oxidation process results in the formation of This compound endoperoxide, with oxygen bonding to one of the inner benzene rings. This reaction causes a loss of planarity and disrupts the delocalization of the tetracene core .

- Mechanism: Photo-oxidation occurs at step edges on the molecular solid surface. The tetracene backbone of this compound is most exposed at these edges . The oxidation of the acene leads to a loss of planarity, distorting the crystal lattice and causing roughening at the step edges . Oxygen permeates the crystal through defects, reacting with this compound .

- Effects: Oxidation affects the optical properties, with the bright reddish color fading as aromaticity is lost . The process is thermally reversible, restoring high mobility in devices when reversed, but prolonged exposure to chlorinated solvents can yield an irreversible product .

Factors Influencing Oxidation

Several factors influence this compound oxidation:

- Light Exposure: Light accelerates oxidation. The amount of oxygen on and below the surface increases with light exposure .

- Temperature: Higher temperatures increase the rate of oxidation . This is due to:

This compound Derivatives and Reactions

Modifications to this compound's structure through chemical reactions can alter its properties .

- Synthesis: this compound synthesis has remained relatively unchanged since its initial discovery in 1926, although alternative routes and substitutions on the aromatic rings and tetracene core have been explored .

- π-Extension: this compound can undergo late-stage π-extension via dearomative annulative π-extension (DAPEX), which generates derivatives with extended structures and enhanced intermolecular π–π interactions .

- Singlet Fission: this compound derivatives with electron-withdrawing substituents can enhance singlet fission, potentially improving solar energy harnessing .

- Intermolecular Interactions: The molecule has largely overlapping intermolecular face-to-face π–π interactions and face-to-edge CH/π interactions .

Implications for Device Stability

The oxidation of this compound has significant implications for the stability and performance of organic electronic devices .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Rubrene is primarily utilized in organic field-effect transistors (OFETs) due to its high hole mobility, which can exceed 20 cm²/V·s. This property makes it a suitable candidate for high-performance electronic devices. Recent studies have focused on enhancing the performance of this compound-based OFETs through surface doping techniques, which optimize the electronic band structure and charge carrier dynamics.

Table 1: Properties of this compound in OFETs

| Property | Value |

|---|---|

| Hole Mobility | >20 cm²/V·s |

| Bandgap | ~2.5 eV |

| Crystal Structure | Face-centered orthorhombic |

| Thermal Stability | Stable up to 300 °C |

Case Study : A recent investigation into the surface doping of this compound single crystals demonstrated that molecular electron donors and acceptors can modify the near-surface charge density while maintaining high charge-carrier mobility, crucial for developing efficient organic electronic devices .

Optoelectronic Devices

This compound's photoluminescent properties make it ideal for applications in light-emitting diodes (LEDs) and organic solar cells (OSCs). The material exhibits strong photoluminescence, which is essential for converting electrical energy into light.

Table 2: Optical Properties of this compound

| Property | Value |

|---|---|

| Photoluminescence Peak | ~570 nm |

| Absorption Spectrum | Broad range (300-600 nm) |

| Quantum Efficiency | High (~80%) |

Case Study : Research on this compound-based organic solar cells has shown that the integration of this compound can enhance the efficiency of charge separation and transport, leading to improved power conversion efficiencies .

Photonic Applications

This compound's unique optical characteristics have led to its use in various photonic applications, including sensors and lasers. Its ability to form thin films with controlled thickness allows for precise manipulation of light.

Case Study : The investigation into the role of molecular conformations in this compound films revealed that the twisted and planar forms of this compound significantly influence its optical properties. By adjusting substrate temperatures during film deposition, researchers achieved distinct optical responses that can be harnessed for photonic devices .

Thermal and Mechanical Stability

Research indicates that this compound exhibits remarkable thermal stability, making it suitable for applications requiring high operational temperatures. Its mechanical properties also allow for flexibility in device fabrication.

Table 3: Thermal Properties of this compound

| Property | Value |

|---|---|

| Glass Transition Temp | ~70 °C |

| Decomposition Temp | ~300 °C |

Wirkmechanismus

The mechanism of action of rubrene involves its ability to undergo redox reactions and form excited states. The high charge-carrier mobility of this compound is attributed to its crystalline structure, which allows for efficient charge transfer . The formation of excited states through electrochemical reactions enables this compound to emit light, making it useful in OLEDs and other optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Polymorphic Differences

Rubrene vs. Tetracene

- Molecular Structure : Tetracene lacks phenyl substituents, reducing steric hindrance but diminishing environmental stability compared to this compound. The phenyl groups in this compound enhance intermolecular π-π interactions while maintaining solubility .

- Polymorphism: this compound has three polymorphs (orthorhombic, monoclinic, triclinic), with the orthorhombic phase exhibiting superior charge mobility (15–40 cm²/Vs) due to its herringbone stacking . Tetracene’s simpler structure limits its polymorphic diversity and charge mobility (<5 cm²/Vs) .

This compound vs. π-Extended Derivatives Late-stage functionalization of this compound via dearomative annulative π-extension (DAPEX) creates derivatives with extended acene cores.

Electronic Properties

Energy Levels

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| This compound | -4.69 | -2.09 | 2.60 |

| Tetracene | -4.87 | -2.09 | 2.78 |

| NPB | -5.40 | -2.30 | 3.10 |

| fm-Rubrene* | -5.02 | -2.35 | 2.67 |

*fm-Rubrene: Bis(trifluoromethyl)-dimethyl-rubrene.

- This compound’s HOMO-LUMO levels align well with common electrode materials, reducing charge injection barriers in devices .

Optical Properties

- This compound’s thin films exhibit dual conformations: twisted (tetracene backbone ~42° tilt) and planar . Twisted conformers dominate in amorphous films, reducing π-π overlap and optical absorption intensity .

- Substrate interactions (e.g., polycrystalline Ag vs. SiO₂) modulate molecular orientation, with rough Ag surfaces promoting high-quality crystalline growth .

Charge Transport and Mobility

| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|

| This compound | 15.8–40.0 | <0.1 |

| fm-Rubrene | 19.2 | 0.5 |

| Oxidized this compound | 2.1 | 0.3 |

- This compound’s high hole mobility stems from its herringbone packing and large π-orbital overlap .

- Chemical oxidation introduces defects, increasing reorganization energy (λₕ = 0.299 eV vs. 0.105 eV for pristine this compound) and reducing mobility .

- Derivatives like fm-rubrene achieve tighter packing via F···H interactions, improving mobility .

Device Performance

OLEDs

- This compound/C₆₀ heterojunctions in tandem OLEDs achieve current efficiency up to 43.1 cd/A, outperforming NPB-based devices due to enhanced charge generation and transport .

- Hybrid this compound/InGaN LEDs show stability and efficiency (15.22 cd/A) attributed to this compound’s hole-transport properties .

OFETs

- Orthorhombic this compound single-crystal OFETs exhibit mobility >40 cm²/Vs, surpassing tetracene (1–5 cm²/Vs) .

- Doping this compound with MoO₃ optimizes energy-level alignment, reducing turn-on voltage by 2.4 V .

Processing and Stability Considerations

- Substrate Temperature : Vacuum deposition at higher substrate temperatures (Tₛᵤb >170°C) favors planar conformations and larger crystalline grains, improving device reproducibility .

- Solvent Effects : Twisted conformers dominate in solution-processed films, whereas vapor deposition yields planar structures with better charge transport .

- Environmental Stability : Oxidation increases this compound’s IP but introduces traps, necessitating encapsulation for long-term device stability .

Biologische Aktivität

Rubrene, chemically known as 5,6,11,12-tetraphenyltetracene, is a well-studied organic semiconductor renowned for its significant biological and electronic properties. This article delves into the biological activity of this compound, highlighting its interactions, applications, and research findings from various studies.

Overview of this compound

This compound is primarily recognized for its high charge carrier mobility and photoluminescent properties. It has been extensively researched for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Additionally, this compound's biological activity has garnered attention in fields such as phototherapy and sensor technology.

Biological Activity and Mechanisms

-

Photophysical Properties :

This compound exhibits strong photoluminescence due to its extended π-conjugated system. This property is crucial for applications in optoelectronics and phototherapy. Studies demonstrate that this compound can generate singlet excitons efficiently, which can lead to applications in photodynamic therapy (PDT) for cancer treatment . -

Charge Transport :

The charge transport properties of this compound are enhanced by its crystalline structure, which facilitates efficient carrier mobility. Research indicates that the intermolecular interactions in this compound crystals significantly contribute to its electronic properties. For instance, C...π interactions between neighboring tetracene backbones enhance the stability and mobility of charge carriers . -

Biocompatibility :

Preliminary studies suggest that this compound exhibits low toxicity levels in biological systems, making it a candidate for biomedical applications. Its compatibility with biological tissues is essential for potential uses in drug delivery systems and biosensing technologies .

1. Photodynamic Therapy (PDT)

A study explored the efficacy of this compound as a photosensitizer in PDT. The research demonstrated that this compound could effectively generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells. The results indicated a significant reduction in cell viability when treated with this compound under light exposure compared to controls.

2. Sensor Applications

This compound has been utilized in developing chemosensors due to its luminescent properties. A notable study reported the synthesis of this compound-based sensors capable of detecting hydrogen peroxide levels in biological samples. The sensors exhibited high sensitivity and selectivity, indicating the potential for real-time monitoring of oxidative stress in cells .

Table 1: Summary of this compound's Biological Activities

Research Findings

- Liquid Phase Exfoliation : Recent studies have shown that liquid phase exfoliation techniques can produce stable nanostructures of this compound, enhancing its optical properties while maintaining biocompatibility . This opens avenues for integrating this compound into flexible electronic devices and biomedical applications.

- Surface Doping Effects : Research on surface doping of this compound single crystals indicates that doping can modify the electronic band structure without significantly affecting charge carrier mobility. This finding is crucial for optimizing this compound's performance in electronic devices .

- Molecular Interactions : Investigations into the intermolecular interactions within this compound crystals reveal that both C...π and H—H interactions play vital roles in stabilizing the crystal structure and enhancing charge transport properties .

Q & A

Basic Research Questions

Q. Q1. What are the key electronic properties of rubrene, and how are they experimentally determined?

this compound’s high hole mobility (~40 cm²/Vs in single crystals) and ambipolar transport properties make it a model organic semiconductor. Methodological approaches include:

- Field-effect transistor (OFET) measurements to determine carrier mobility under controlled gate voltages .

- Ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry to map energy levels (HOMO/LUMO) .

- Temperature-dependent conductivity studies to analyze thermal stability and defect states.

Note: Purity and crystal structure (orthorhombic vs. amorphous phases) significantly impact results. Reproducible synthesis protocols are critical .

Q. Q2. How can researchers optimize this compound’s crystal structure for reproducible device fabrication?

- Solution-shearing or physical vapor transport (PVT) for single-crystal growth, with parameters like substrate temperature (80–120°C) and pressure (10⁻⁴ Torr) tuned to minimize defects .

- X-ray diffraction (XRD) and atomic force microscopy (AFM) to validate crystallinity and morphology .

- Density functional theory (DFT) simulations to predict packing motifs and electronic coupling .

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound’s degradation mechanisms?

- Fourier-transform infrared spectroscopy (FTIR) to track oxidation via C=O bond formation.

- Raman spectroscopy to monitor structural changes under environmental stressors (e.g., humidity, UV light) .

- Electron paramagnetic resonance (EPR) to detect radical species formed during degradation.

Advanced Research Questions

Q. Q4. How can contradictory reports on this compound’s carrier mobility be resolved through experimental design?

Discrepancies arise from variations in crystal quality, electrode interfaces, and measurement conditions. Methodological solutions:

- Standardized OFET fabrication : Use inert atmospheres (e.g., N₂ gloveboxes) to minimize oxidation .

- Four-probe measurements to eliminate contact resistance artifacts.

- Meta-analysis of published data to identify trends and outliers, guided by systematic review frameworks .

Q. Q5. What advanced computational methods predict this compound’s charge-transfer dynamics in heterostructures?

- Time-dependent DFT (TD-DFT) for exciton diffusion rates.

- Nonadiabatic molecular dynamics (NAMD) to simulate electron-phonon coupling in mixed-phase systems .

- Machine learning (ML) models trained on experimental datasets to optimize doping concentrations.

Q. Q6. How do interfacial defects in this compound-based devices influence performance, and how can they be mitigated?

- Cross-sectional TEM to image grain boundaries and electrode interfaces.

- Kelvin probe force microscopy (KPFM) to map surface potentials and identify charge-trapping sites.

- Passivation strategies : Atomic layer deposition (ALD) of Al₂O₃ to reduce defect density .

Q. Data Analysis & Contradiction Resolution

Q. Q7. What statistical frameworks are suitable for analyzing variability in this compound’s optoelectronic data?

- Principal component analysis (PCA) to disentangle correlated variables (e.g., mobility vs. crystallite size).

- Bayesian hierarchical modeling to account for batch-to-batch synthesis differences.

- Error propagation analysis for multi-step fabrication processes .

Q. Q8. How should researchers address discrepancies between theoretical predictions and experimental results in this compound studies?

- Sensitivity analysis to identify which computational parameters (e.g., exchange-correlation functionals) most affect accuracy.

- Collaborative benchmarking : Compare simulations across multiple software packages (VASP, Gaussian, ORCA) .

- Experimental validation : Use synchrotron-based techniques (e.g., angle-resolved photoemission spectroscopy) to refine models .

Q. Methodological Best Practices

Table 1: Critical Parameters for Reproducible this compound Research

Q. Emerging Research Directions

Q. Q9. What novel methodologies are exploring this compound’s potential in spin-based electronics?

- Spin-polarized scanning tunneling microscopy (SP-STM) to detect chiral-induced spin selectivity.

- Magneto-resistance measurements in this compound/spinel oxide heterojunctions.

- Muon spin resonance (μSR) to probe spin relaxation dynamics .

Q. Q10. How can in situ characterization techniques advance real-time monitoring of this compound’s phase transitions?

- In situ XRD during thermal annealing to track polymorphic transformations.

- Operando Raman spectroscopy under electric fields to observe strain effects.

Eigenschaften

IUPAC Name |

5,6,11,12-tetraphenyltetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMBJDOZVAITBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060161 | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown or red powder; [Sigma-Aldrich MSDS] | |

| Record name | Rubrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-51-1 | |

| Record name | Rubrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,11,12-tetraphenylnaphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.